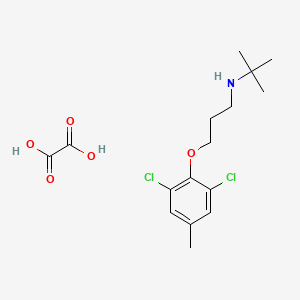
2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE: is a complex organic compound that belongs to the class of thiazolidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the reaction of acenaphthylene derivatives with thiazolidine precursors under controlled conditions. Common reagents might include sulfonyl chlorides and ethoxybenzenesulfonyl chloride, with catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process would include steps like purification through crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazolidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: It may exhibit biological activity, making it a candidate for studies in drug development or biochemical research.
Industry: Industrial applications could involve its use as an intermediate in the synthesis of more complex molecules or materials.
Mécanisme D'action
The mechanism of action for 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Acenaphthene derivatives:
Uniqueness
What sets 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE apart is its unique combination of structural features, which may confer distinct biological or chemical properties
Propriétés
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S2/c1-2-27-18-9-11-19(12-10-18)29(25,26)24-14-15-28-23(24)21-13-8-17-7-6-16-4-3-5-20(21)22(16)17/h3-5,8-13,23H,2,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMWJUDOSWMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5227133.png)


![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![(Z)-3-[4-(benzenesulfonyl)anilino]-1-phenylprop-2-en-1-one](/img/structure/B5227172.png)
![4-[(4-bromophenyl)diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B5227177.png)
![1-[(2-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5227183.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5227209.png)
![4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid](/img/structure/B5227217.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)
